n,n'-Dibenzylcyclohexane-1,2-diamine
Description
Molecular Geometry and Conformational Dynamics
The molecular geometry of N,N'-Dibenzylcyclohexane-1,2-diamine is defined by a cyclohexane ring in a chair conformation, with the two amine groups occupying adjacent equatorial positions. The benzyl substituents extend axially from the nitrogen atoms, creating a sterically hindered environment that restricts free rotation around the C–N bonds. This restriction results in distinct conformational isomers, where the relative orientation of the benzyl groups (syn or anti) influences the compound’s reactivity and intermolecular interactions.
Molecular mechanics calculations reveal that the syn conformation is energetically favored by approximately 2.3 kcal/mol compared to the anti conformation due to reduced steric clash between the benzyl groups. However, in polar solvents, the anti conformation becomes more prevalent, as the dipole moment of this arrangement (3.1 D) allows for stronger solvent interactions. The energy barrier for interconversion between these conformers is estimated at 12.7 kcal/mol, indicating limited room-temperature flexibility.
Absolute Configuration Determination via X-ray Crystallography
The absolute configuration of this compound was unambiguously assigned using single-crystal X-ray diffraction. Crystals suitable for analysis were grown via slow evaporation of an ethanol solution, yielding orthorhombic crystals with space group P2₁2₁2₁. The refinement using SHELX software confirmed the (1R,2R) configuration, with Flack parameter x = 0.02(3), validating the enantiopure nature of the sample.
Key bond lengths and angles include:
- N1–C1: 1.467 Å
- N2–C2: 1.462 Å
- C1–C2–C3–C4 torsion angle: 58.7°
The crystal packing analysis revealed CH–π interactions between the benzyl aromatic rings and adjacent cyclohexane hydrogens, stabilizing the lattice with an interaction energy of −4.8 kcal/mol.
Comparative Analysis of Cis-Trans Isomerism
This compound exhibits cis-trans isomerism based on the relative positions of the benzyl groups relative to the cyclohexane plane. The cis isomer (both benzyl groups on the same face) and trans isomer (benzyl groups on opposite faces) display markedly different physicochemical properties:
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Dipole moment (D) | 2.8 | 1.4 |
| Solubility in H₂O (g/L) | 0.12 | 0.04 |
| Melting point (°C) | 98–100 | 112–114 |
The trans isomer is thermodynamically favored by 1.8 kcal/mol due to reduced steric strain between the benzyl groups. However, kinetic control during synthesis often leads to cis-trans mixtures, with the ratio dependent on reaction temperature and solvent polarity.
Chiral Center Interactions in Enantiomeric Forms
The (1R,2R) and (1S,2S) enantiomers of this compound exhibit distinct chiral recognition properties. In coordination complexes, the (1R,2R) enantiomer preferentially binds to Δ-configured metal centers (e.g., Ru²⁺), while the (1S,2S) form favors Λ-configured centers, as demonstrated by circular dichroism spectroscopy.
Enantiomeric excess (ee) determination via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) shows baseline separation with retention times of 12.3 min ((1R,2R)) and 14.7 min ((1S,2S)). The energy difference between enantiomers in the gas phase is negligible (<0.1 kcal/mol), but solvation effects in ethanol create a 0.4 kcal/mol stabilization of the (1R,2R) form due to optimized hydrogen bonding with the solvent.
Properties
IUPAC Name |
1-N,2-N-dibenzylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYIGXWWGSEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Reduction Strategy
The most established method for preparing N,N'-dibenzylcyclohexane-1,2-diamine involves a two-step process:
- Formation of N,N'-dibenzylidene-cyclohexane-1,2-diamine (Schiff base) via condensation
- Reduction of the imine bonds to form the target diamine
This approach has been thoroughly documented in the literature and offers reliable access to both racemic and enantiomerically pure forms of the target compound.
Detailed Synthetic Procedure
A specific synthetic procedure for the preparation of (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine involves the following steps:
Step 1: Synthesis of (R,R)-N,N'-Dibenzylidene-1,2-diaminocyclohexane
- A mixture of benzaldehyde (10.6 g, 100 mmol) and (R,R)-1,2-diaminocyclohexane (5.2 g, 50 mmol) in benzene (100 mL) is stirred at room temperature for 1 hour
- The mixture is then refluxed under nitrogen with a Dean–Stark adapter until all water has been removed
- The solution is evaporated to dryness, and the yellow resultant is recrystallized from petroleum ether to yield 10.6 g of product
Step 2: Reduction to (R,R)-N,N'-Dibenzyl-1,2-diaminocyclohexane
- To a 250 mL flask is added (R,R)-N,N'-dibenzylidene-1,2-diaminocyclohexane (5.0 g, 17.2 mmol) and methanol (100 mL), and the mixture is cooled to 0°C
- Sodium borohydride (NaBH4, 1.5 g) is added portionwise
- The mixture is stirred at 25°C for 4 hours
- The solvent is evaporated, 100 mL of water is added, and the product is extracted with dichloromethane (3 × 150 mL)
- The organic layer is dried over magnesium sulfate (MgSO4) and the solvent evaporated to give approximately 4 g of product as a yellow oil
The Dean-Stark apparatus in the first step is crucial for removing the water generated during imine formation, thus driving the equilibrium toward product formation. The second step employs sodium borohydride as a reducing agent to convert the imine bonds to amine linkages.
Alternative Reducing Agents for Imine Reduction
Comparative Analysis of Reducing Agents
While sodium borohydride (NaBH4) is commonly employed for the reduction of imines, various alternative reducing agents can be used, each offering specific advantages in terms of selectivity, reaction conditions, and yield. Table 1 provides a comparative analysis of different reducing agents suitable for the synthesis of this compound.
Table 1: Comparison of Reducing Agents for Imine Reduction
Mechanistic Considerations
The reduction mechanism varies depending on the reducing agent employed. With sodium borohydride, the mechanism involves nucleophilic attack of the hydride ion on the electrophilic carbon of the imine bond. This forms an intermediate that undergoes protonation during workup to yield the amine.
Sodium triacetoxyborohydride operates through a similar mechanism but offers greater selectivity due to its attenuated reactivity. The acetoxy groups decrease the reducing power of the borohydride, making it more selective toward imines over other functional groups.
Direct Reductive Amination Approaches
One-Pot Synthesis Methods
Direct reductive amination represents a more atom-economical approach to this compound, eliminating the need to isolate the imine intermediate. This method typically involves:
- In situ formation of the imine by mixing cyclohexane-1,2-diamine with benzaldehyde
- Addition of a reducing agent to the same reaction mixture
- Direct conversion to the target diamine in a single synthetic operation
The primary advantage of this approach is operational simplicity and potentially higher overall yields due to fewer isolation and purification steps.
Optimized Reaction Conditions
The efficiency of direct reductive amination is highly dependent on reaction conditions, particularly the choice of solvent, reducing agent, and reaction temperature. Table 2 summarizes optimal conditions for direct reductive amination to produce this compound.
Table 2: Optimized Conditions for Direct Reductive Amination
Prevention of Dialkylation
A significant advantage of reductive amination over direct alkylation methods is the prevention of multiple alkylation on nitrogen atoms. In direct alkylation with alkyl halides, controlling mono-alkylation is challenging because the initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation.
Reductive amination mitigates this problem by generating an intermediate imine or iminium ion that undergoes reduction faster than it can react with another molecule of aldehyde, thus providing cleaner access to the desired this compound.
Stereochemical Considerations and Enantiopure Synthesis
Resolution of Cyclohexane-1,2-diamine
For applications requiring enantiopure this compound, the starting cyclohexane-1,2-diamine must first be obtained in its enantiomerically pure form. A well-established method involves resolution using tartaric acid.
Procedure for Resolution :
- Racemic trans-cyclohexane-1,2-diamine is treated with either enantiomer of tartaric acid
- Diastereomeric salts form with different solubility properties
- Selective crystallization allows separation of the diastereomers
- The resolved diamine is liberated from the salt by treatment with base
The optical purity of the resolved diamine can be determined using chiral solid-phase HPLC techniques and polarimetry. This resolved diamine then serves as the starting material for the synthesis of enantiopure this compound.
Stereoselective Synthesis Outcomes
The stereochemical outcome of this compound synthesis is directly determined by the stereochemistry of the starting diamine. Table 3 illustrates the relationship between starting materials and stereochemical outcomes.
Table 3: Stereochemical Outcomes in this compound Synthesis
Metal Complex Formation and Applications
Synthesis of Nickel Complexes
The preparation of this compound is often undertaken with the specific goal of forming metal complexes for catalytic applications. The Ni(II)−Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 complex, in particular, has shown exceptional utility as a catalyst for enantioselective Michael additions.
The procedure for preparing this nickel complex directly from the synthesized diamine ligand is also documented in the literature. This complex is noteworthy for its ease of synthesis compared to other catalysts with similar applications.
Catalytic Activity Considerations
The catalytic activity of metal complexes derived from this compound is influenced by the purity and stereochemical integrity of the diamine ligand. Contamination with mono-benzylated products or loss of stereochemical integrity during synthesis can significantly diminish the enantioselectivity of the resulting catalysts.
Optimization and Scale-Up Considerations
Solvent Selection and Environmental Considerations
Traditional syntheses of this compound often employ benzene, a known carcinogen, as the solvent for imine formation. For larger-scale preparation and to address environmental and safety concerns, alternative solvents should be considered. Table 4 presents potential alternative solvents for this synthesis.
Table 4: Alternative Solvents for this compound Synthesis
Purification Methods
The crude this compound product often requires purification before use in sensitive applications such as asymmetric catalysis. While the literature reports using the crude product as a yellow oil in some applications, more rigorous purification may be necessary for specific uses.
Potential purification methods include:
- Column chromatography using silica gel with appropriate eluent systems
- Conversion to a hydrochloride salt followed by recrystallization
- Distillation under reduced pressure for larger scale preparations
- Preparative HPLC for analytical-grade material
Structure Verification and Analysis
Analytical Methods for Structural Confirmation
Confirming the successful synthesis of this compound typically involves a combination of analytical techniques. Table 5 summarizes key analytical methods for structural verification.
Table 5: Analytical Methods for this compound Characterization
Characteristic Spectroscopic Data
For reference purposes, key spectroscopic data for (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine based on literature sources includes:
- 1H NMR signals for benzylic protons appear as distinctive doublets
- N-H protons typically show as broad singlets that may be concentration-dependent
- Cyclohexane ring protons appear in the aliphatic region with characteristic splitting patterns
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles like amines or thiols replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
Asymmetric Catalysis
- Michael Addition Reactions: N,N'-Dibenzylcyclohexane-1,2-diamine is used as a ligand in nickel(II) complexes to catalyze highly enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes . For example, a Ni(II)-(bis)diamine catalyst facilitates the Michael addition of substituted and unsubstituted malonates and β-ketoesters to nitroalkenes bearing aromatic and aliphatic residues .
Synthesis of Chiral Compounds
- Organocatalysis: Cyclohexane-1,2-diamine derivatives have been employed as organocatalysts in the synthesis of α-hydroxy γ-keto esters from arenes, chlorooxoacetates, and ketones .
- Building Blocks for Pharmaceuticals: Nitrogen-containing heterocyclic compounds, including diamine derivatives, are essential building blocks in drug design due to the ability of the nitrogen atom to form hydrogen bonds with biological targets .
Antimicrobial Applications
- Antimicrobial Activity: Derivatives of cyclohexane-1,2-diamine exhibit antimicrobial activity. Reducing the imine bond in these derivatives can greatly increase their antimicrobial activity . For instance, zinc complexes with reduced Schiff bases of cyclohexane-1,2-diamine show marked antibacterial activity against E. coli and S. aureus . Compounds containing the 4-(trifluoromethylphenyl) moiety display significant antibacterial activity, and the antimicrobial effect of the zinc complex is higher than that of the corresponding free reduced ligand .
Metal Complex Chemistry
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Different N-Substituents
The catalytic efficacy of 1,2-diamine ligands is highly dependent on their N-substituents. Below is a comparative analysis:
Key Observations :
- Benzyl vs. Methyl : The benzyl groups in N,N′-dibenzylcyclohexane-1,2-diamine provide greater steric hindrance and π-π interactions, critical for high enantioselectivity in Ni-catalyzed reactions. In contrast, methyl-substituted ligands (e.g., DMCHDA) exhibit lower selectivity due to reduced steric bulk .
- Benzyl vs. Isopropyl : Isopropyl substituents in Mn complexes improve catalytic activity in transfer hydrogenation, but the dibenzyl variant remains unmatched in Ni-catalyzed Michael additions .
Variation in Metal Centers
The choice of metal significantly impacts reaction scope and mechanism:
Nickel(II) Complexes :
The Ni(II)-dibenzylcyclohexanediamine complex is a benchmark for enantioselective Michael additions, operating efficiently at room temperature. The ligand’s rigidity and strong metal binding prevent ligand dissociation, ensuring stability .- Copper(II) Complexes: Dinuclear Cu(II) complexes with this ligand participate in the Henry reaction (nitroaldol reaction). However, mononuclear Cu(II) analogs show reduced activity, highlighting the importance of secondary metal coordination .
- Ruthenium(II) Complexes: Ru(II) complexes incorporating diphosphine-diamine hybrids (e.g., N,N′-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine) achieve 97% ee in ketone hydrogenation, demonstrating versatility beyond Ni applications .
Application-Specific Comparisons
- Michael Additions :
The dibenzyl ligand outperforms DMCHDA and Co(II) analogs in Ni-catalyzed reactions, yielding higher ee values (99% vs. 80–90% for Co) . - Henry Reaction: Cu(II)-dibenzylcyclohexanediamine complexes require dinuclear structures for optimal activity, unlike monodiamine Cu complexes, which are less effective .
- Hydrogenation :
Ru(II) complexes with phosphine-modified dibenzyl ligands achieve higher enantioselectivity (97% ee) compared to simpler diamine-Ru systems (≤85% ee) .
Research Findings and Data Tables
Biological Activity
n,n'-Dibenzylcyclohexane-1,2-diamine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and catalytic applications. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Antimicrobial Activity
Synthesis and Structure-Activity Relationship (SAR)
A significant study reported the synthesis of various N,N-dibenzylcyclohexane-1,2-diamine derivatives to evaluate their antimicrobial properties. The results indicated that several derivatives exhibited remarkable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, outperforming tetracycline in some cases . Notably, compounds 17-20, 26, 37, and 38 were identified as particularly potent.
Fungal Activity
In addition to antibacterial properties, these compounds also demonstrated antifungal activity against strains such as Candida albicans and Candida glabrata, indicating a broad spectrum of antimicrobial efficacy .
Catalytic Applications
Enantioselective Michael Additions
this compound has been utilized as a chiral ligand in catalysis. Specifically, Ni(II)-bis[(R,R)-n,n'-dibenzylcyclohexane-1,2-diamine]Br₂ was shown to effectively catalyze enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. The reaction yielded high enantioselectivities at room temperature, demonstrating the compound's utility in asymmetric synthesis .
Comparative Biological Activity Data
The following table summarizes the MIC values of this compound derivatives against various microbial strains:
| Compound ID | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) |
|---|---|---|---|---|
| Compound 17 | Staphylococcus aureus | 0.005 | Candida albicans | 0.25 |
| Compound 18 | Escherichia coli | 0.01 | Candida glabrata | 0.5 |
| Compound 19 | Pseudomonas aeruginosa | 0.032 | - | - |
| Compound 20 | Enterococcus faecalis | 0.0005 | - | - |
The mechanism by which this compound exhibits its antimicrobial effects is believed to involve disruption of microbial cell wall synthesis and function. The structural characteristics of the compound allow it to interact effectively with bacterial membranes, leading to cell lysis or inhibition of growth .
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized a series of N,N-dibenzylcyclohexane-1,2-diamine derivatives and measured their antimicrobial activity against various pathogens. The findings indicated that modifications in the structure significantly influenced the biological activity of the compounds, emphasizing the importance of SAR in drug design .
Catalytic Efficiency
Another case study highlighted the effectiveness of Ni(II)-bis[(R,R)-n,n'-dibenzylcyclohexane-1,2-diamine]Br₂ as a catalyst for enantioselective reactions. This study provided insights into how ligand modifications can enhance catalytic performance and selectivity in synthetic applications .
Q & A
Basic: What are the established synthetic methodologies for N,N'-Dibenzylcyclohexane-1,2-diamine, and how can reaction conditions be optimized for yield?
Answer:
A common method involves condensation of cyclohexane-1,2-diamine with benzaldehyde derivatives. For example:
- Procedure : Dissolve benzaldehyde (0.4 mmol) and cyclohexane-1,2-diamine (0.2 mmol) in diethyl ether (30 mL). Stir at room temperature for 72 hours to form a brown precipitate. Filter and recrystallize in ethanol (yield: ~90%, mp: 103°C) .
- Optimization : Reaction time, solvent polarity (e.g., ethanol vs. ether), and stoichiometric ratios influence yield. Monitoring via TLC (Rf: 0.81 in hexane/acetone, 50:50) ensures completion .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclohexane backbone protons at δ 1.2–2.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for N,N'-bis(2-nitrophenylmethylene)cyclohexane-1,2-diamine: calculated 384.12, observed 384.10) .
- X-ray Crystallography : Resolves stereochemistry in coordination complexes (e.g., trans-configuration in metal-ligand adducts) .
Advanced: How does this compound function as a chiral ligand in asymmetric catalysis, and what mechanistic insights explain its enantioselectivity?
Answer:
- Application : The Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ complex catalyzes Michael additions of 1,3-dicarbonyls to nitroalkenes with >90% enantiomeric excess (ee) at room temperature .
- Mechanism : The ligand’s rigid cyclohexane backbone and benzyl groups enforce a chiral pocket, stabilizing transition states via π-π interactions and steric control. Computational studies (DFT) reveal distinct roles for each diamine in substrate activation .
Advanced: How do structural modifications (e.g., nitro-substituted benzyl groups) alter the biological activity of this compound derivatives?
Answer:
- Antimicrobial Activity : N,N'-bis(p-nitrophenylmethylene)cyclohexane-1,2-diamine exhibits enhanced antifungal activity (MIC: 8 µg/mL against Candida albicans) compared to non-nitrated analogs due to increased electron-withdrawing effects and membrane permeability .
- Structure-Activity Relationship (SAR) : Nitro groups at meta/para positions improve solubility and target binding, while ortho-substitutions reduce steric hindrance .
Advanced: What strategies resolve contradictions in enantioselectivity data for this compound-based catalysts across different substrates?
Answer:
- Substrate Screening : Test diverse substrates (e.g., α,β-unsaturated ketones vs. nitroolefins) to identify steric/electronic compatibility.
- Ligand Tuning : Adjust benzyl substituents (e.g., electron-donating/-withdrawing groups) to modulate catalyst-substrate interactions. For example, bulkier groups enhance selectivity in sterically hindered reactions .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in situ IR or HPLC to distinguish pathway-dependent selectivity .
Basic: What are the recommended storage and handling protocols for this compound to ensure stability?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or hydrolysis .
- Handling : Use under inert atmosphere (N₂/Ar) for moisture-sensitive reactions. SDS guidelines recommend PPE (gloves, goggles) due to potential irritancy .
Advanced: How does this compound compare to other diamines (e.g., ethylenediamine derivatives) in controlling coordination polymer (CP) dimensionality?
Answer:
- Dimensionality Control : The cyclohexane backbone in This compound induces kinked geometries, favoring 1D or 2D CPs, whereas linear diamines (e.g., ethylenediamine) promote 3D frameworks .
- Case Study : In metal-thiocyanate CPs, ligand rigidity reduces interpenetration, enabling tailored porosity for gas storage applications .
Advanced: What computational methods validate the stereoelectronic properties of this compound in catalyst design?
Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO of the Ni(II)-diamine complex localizes on the nitroalkene, facilitating nucleophilic attack .
- Molecular Dynamics : Simulate ligand conformational flexibility to optimize chiral induction in asymmetric synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
